molecular formula C18H22FN3O3 B2761954 tert-Butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 1707361-64-5

tert-Butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No. B2761954
CAS RN: 1707361-64-5
M. Wt: 347.39
InChI Key: LOXIAGDWGZGVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a useful research compound. Its molecular formula is C18H22FN3O3 and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Mirror Symmetry

The study of the crystal structure of tert-butyl derivatives, such as tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, reveals significant insights into their mirror symmetry and conformations. This particular compound displays a chair conformation with equatorially bonded substituents, providing a foundation for understanding the stereochemistry and potential reactivity of related compounds (Dong et al., 1999).

Novel Synthesis Routes

Research has developed novel synthetic routes for spirocyclic amide derivatives, demonstrating the versatility of tert-butyl triazaspiro decene carboxylates in the preparation of complex organic molecules. These methods involve oxidative cleavage followed by amine coupling and deprotection, highlighting the potential for creating diverse and functionalized compounds (Srinivasan et al., 2012).

Antibacterial and Anthelmintic Activity

Certain derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, have been synthesized and evaluated for their in vitro antibacterial and anthelmintic activities. These studies provide a basis for further exploration into the medicinal applications of such compounds, despite showing moderate activity in initial screenings (Sanjeevarayappa et al., 2015).

Synthetic Pathways and Biological Potential

Research into the reaction pathways and potential biological activities of tert-butyl triazaspiro decene carboxylates, including their role in the synthesis of bioactive heterocyclic compounds, underscores their importance in drug discovery and development. These compounds serve as key intermediates in creating biologically active molecules, opening new avenues for pharmaceutical research (Moskalenko & Boev, 2012).

properties

IUPAC Name

tert-butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-17(2,3)25-16(24)22-9-7-18(8-10-22)15(23)20-14(21-18)12-5-4-6-13(19)11-12/h4-6,11H,7-10H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXIAGDWGZGVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.